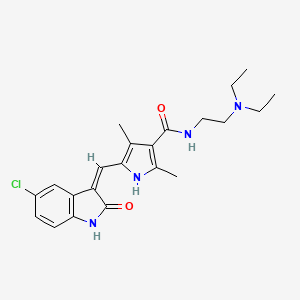

SU11652

Description

SU-11652 is a tyrosine kinase inhibitor.

Structure

3D Structure

Properties

IUPAC Name |

5-[(Z)-(5-chloro-2-oxo-1H-indol-3-ylidene)methyl]-N-[2-(diethylamino)ethyl]-2,4-dimethyl-1H-pyrrole-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H27ClN4O2/c1-5-27(6-2)10-9-24-22(29)20-13(3)19(25-14(20)4)12-17-16-11-15(23)7-8-18(16)26-21(17)28/h7-8,11-12,25H,5-6,9-10H2,1-4H3,(H,24,29)(H,26,28)/b17-12- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPLJEFSRINKZLC-ATVHPVEESA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CCNC(=O)C1=C(NC(=C1C)C=C2C3=C(C=CC(=C3)Cl)NC2=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN(CC)CCNC(=O)C1=C(NC(=C1C)/C=C\2/C3=C(C=CC(=C3)Cl)NC2=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H27ClN4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90648016 | |

| Record name | 5-((Z)-(5-Chloro-1,2-dihydro-2-oxo-3H-indol-3-ylidene)methyl)-N-(2-(diethylamino)ethyl)-2,4-dimethyl-1H-pyrrole-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90648016 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

414.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

326914-10-7 | |

| Record name | SU-11652 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0326914107 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | SU-11652 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB08009 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 5-((Z)-(5-Chloro-1,2-dihydro-2-oxo-3H-indol-3-ylidene)methyl)-N-(2-(diethylamino)ethyl)-2,4-dimethyl-1H-pyrrole-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90648016 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SU-11652 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1C7AZL970U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

SU11652: A Multi-Targeted Tyrosine Kinase Inhibitor with a Novel Mechanism of Action in Cancer Cells

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

SU11652 is a synthetically derived, cell-permeable, multi-targeted receptor tyrosine kinase (RTK) inhibitor. Structurally similar to sunitinib, SU11652 has demonstrated potent preclinical anti-cancer activity. Its primary mechanism of action involves the competitive and reversible inhibition of ATP binding to the catalytic domains of several RTKs crucial for tumor angiogenesis and cell proliferation, including Vascular Endothelial Growth Factor Receptors (VEGFRs), Platelet-Derived Growth Factor Receptors (PDGFRs), and c-Kit.[1][2]

A distinguishing feature of SU11652 is its novel ability to induce lysosomal-mediated cell death. This is achieved through the inhibition of acid sphingomyelinase (ASMase), leading to lysosomal membrane permeabilization (LMP) and the release of cathepsins into the cytosol.[3] This unique mechanism allows SU11652 to effectively induce cell death even in apoptosis-resistant and multidrug-resistant cancer cells.[3] This whitepaper provides a comprehensive overview of the mechanism of action of SU11652, supported by quantitative data, detailed experimental protocols, and signaling pathway visualizations.

Core Mechanism of Action: Dual Inhibition of Receptor Tyrosine Kinases and Induction of Lysosomal Cell Death

The anti-cancer efficacy of SU11652 stems from a two-pronged attack on cancer cell survival and proliferation.

Inhibition of Receptor Tyrosine Kinases

SU11652 targets several members of the split-kinase family of RTKs, which are often dysregulated in cancer and play a pivotal role in tumor growth, angiogenesis, and metastasis.[4] By blocking the ATP-binding sites of these kinases, SU11652 inhibits their phosphorylation and subsequent activation of downstream signaling pathways.

The primary kinase targets of SU11652 include:

-

Vascular Endothelial Growth Factor Receptors (VEGFRs): Inhibition of VEGFRs, particularly VEGFR2, blocks the signaling cascade responsible for angiogenesis, the formation of new blood vessels that supply tumors with essential nutrients and oxygen.[5]

-

Platelet-Derived Growth Factor Receptors (PDGFRs): By inhibiting PDGFRs, SU11652 disrupts signaling pathways involved in cell growth, proliferation, and survival.[6]

-

c-Kit: This receptor is often mutated or overexpressed in various cancers, and its inhibition by SU11652 can halt tumor cell proliferation and survival.[6]

-

FMS-like Tyrosine Kinase 3 (FLT3): SU11652 is a potent inhibitor of FLT3, a kinase frequently mutated in acute myeloid leukemia (AML).[4]

Induction of Lysosomal-Mediated Cell Death

In addition to its kinase inhibitory activity, SU11652 possesses a unique mechanism involving the destabilization of lysosomes.[3]

The key steps in this process are:

-

Accumulation in Lysosomes: SU11652 rapidly accumulates within the lysosomes of cancer cells.[3]

-

Inhibition of Acid Sphingomyelinase (ASMase): SU11652 inhibits the activity of ASMase, a lysosomal lipase that is crucial for maintaining the stability of the lysosomal membrane.[3]

-

Lysosomal Membrane Permeabilization (LMP): The inhibition of ASMase leads to the destabilization and permeabilization of the lysosomal membrane.[3]

-

Release of Cathepsins: LMP results in the leakage of lysosomal proteases, such as cathepsins, into the cytosol.[3]

-

Execution of Cell Death: Once in the cytosol, these cathepsins can trigger cell death through various pathways, including the cleavage of essential cellular proteins and the activation of caspases. This mechanism is effective even in cells that are resistant to traditional apoptosis.[3]

Quantitative Data

The inhibitory activity of SU11652 against its kinase targets and its cytotoxic effects on cancer cell lines have been quantified in several studies.

| Target Kinase | IC50 (nM) | Notes |

| FLT3 (wild-type) | 1.5 | |

| FLT3 (D835Y mutant) | 16 | |

| FLT3 (D835H mutant) | 32 | |

| PDGFRβ, VEGFR2, FGFR1, c-Kit | 3 - 500 | Range of IC50 or Ki values. |

Table 1: Inhibitory activity of SU11652 against various receptor tyrosine kinases.

| Cell Line | Cancer Type | IC50 (µM) |

| MV-4-11 | Acute Myeloid Leukemia (FLT3-ITD positive) | Effective at nanomolar concentrations |

| HeLa | Cervical Carcinoma | Low micromolar concentration |

| U-2-OS | Osteosarcoma | Low micromolar concentration |

| Du145 | Prostate Carcinoma | Low micromolar concentration |

| WEHI-S | Fibrosarcoma | Low micromolar concentration |

| MCF7-Bcl-2 | Breast Cancer (apoptosis-resistant) | Low micromolar concentration |

Table 2: Cytotoxic activity of SU11652 in various cancer cell lines.[3]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways affected by SU11652 and the workflows for essential experimental protocols.

Figure 1: Inhibition of Receptor Tyrosine Kinase (RTK) Signaling by SU11652.

References

- 1. Recent progress on vascular endothelial growth factor receptor inhibitors with dual targeting capabilities for tumor therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. SU11652 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 3. Sunitinib and SU11652 inhibit acid sphingomyelinase, destabilize lysosomes, and inhibit multidrug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

SU11652: A Comprehensive Technical Guide to a Multi-Targeted Receptor Tyrosine Kinase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

SU11652 is a potent, ATP-competitive, multi-targeted receptor tyrosine kinase (RTK) inhibitor. Exhibiting significant activity against key drivers of oncogenesis and angiogenesis, SU11652 has been a subject of extensive preclinical research. This document provides an in-depth technical overview of SU11652, including its target profile, mechanism of action, effects on downstream signaling pathways, and detailed experimental protocols for its evaluation. Quantitative data are summarized for comparative analysis, and key cellular pathways and experimental workflows are visualized to facilitate a comprehensive understanding of this compound.

Introduction

Receptor tyrosine kinases (RTKs) are a family of cell surface receptors that play crucial roles in regulating essential cellular processes, including growth, differentiation, metabolism, and motility.[1] Dysregulation of RTK signaling is a hallmark of many cancers, making them attractive targets for therapeutic intervention.[2] SU11652 is a synthetic, small-molecule inhibitor that targets several members of the split kinase family of RTKs, including Vascular Endothelial Growth Factor Receptors (VEGFRs), FMS-like Tyrosine Kinase 3 (FLT3), Mast/stem cell growth factor receptor (KIT), and Platelet-Derived Growth Factor Receptors (PDGFRs).[3] Its ability to simultaneously inhibit multiple pathways involved in tumor growth, proliferation, and angiogenesis underscores its potential as an anti-cancer agent.

Chemical Properties

SU11652 is an oxindole-based compound with the following chemical properties:

Mechanism of Action and Target Profile

SU11652 functions as an ATP-competitive inhibitor, binding to the ATP-binding pocket of the kinase domain of susceptible RTKs. This prevents the phosphorylation and subsequent activation of the receptor, thereby blocking downstream signaling cascades.

Kinase Inhibition Profile

The inhibitory activity of SU11652 has been quantified against a panel of kinases. The half-maximal inhibitory concentration (IC50) values demonstrate its potency and selectivity.

| Target Kinase | IC50 (nM) | Reference |

| FLT3 (wild-type) | 1.5 | [5][6] |

| FLT3 (D835Y mutant) | 16 | [5][6] |

| FLT3 (D835H mutant) | 32 | [5][6] |

| VEGFR2 (KDR) | 3 | [7] |

| c-Kit | 4 - 20 | [7] |

| PDGFRβ | 3 - 500 | [5] |

| FGFR1 | 3 - 500 | [5] |

Table 1: Summary of SU11652 IC50 values against key receptor tyrosine kinases.

Impact on Cellular Signaling Pathways

By inhibiting its primary targets, SU11652 disrupts multiple downstream signaling pathways critical for cancer cell proliferation, survival, and angiogenesis.

Inhibition of FLT3 Signaling

In acute myeloid leukemia (AML), activating mutations in FLT3 are common and drive leukemogenesis. SU11652 potently inhibits both wild-type and mutant forms of FLT3.[5][6] This inhibition leads to the blockade of downstream pro-survival and proliferative signaling pathways, including:

-

RAS/MEK/ERK (MAPK) Pathway: Inhibition of this pathway leads to decreased cell proliferation.[5][8]

-

PI3K/Akt Pathway: Blockade of this pathway promotes apoptosis and inhibits cell survival.[5][8]

-

JAK/STAT Pathway: Inhibition of STAT5 phosphorylation, in particular, disrupts transcriptional activation of genes involved in cell survival and proliferation.[5][8]

Inhibition of VEGFR Signaling

VEGFRs, particularly VEGFR2, are key mediators of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. SU11652's inhibition of VEGFR2 blocks the downstream signaling cascades initiated by VEGF binding, leading to anti-angiogenic effects.[9] Key downstream pathways affected include:

-

PLCγ/PKC/MAPK Pathway: Involved in endothelial cell proliferation and migration.

-

PI3K/Akt/mTOR Pathway: Promotes endothelial cell survival and permeability.[10]

Cellular Effects

The inhibition of these critical signaling pathways by SU11652 translates into significant anti-cancer effects at the cellular level.

Induction of Apoptosis and Cell Cycle Arrest

SU11652 has been shown to induce apoptosis and cause cell cycle arrest in cancer cells harboring mutations in its target kinases.[3][5] For instance, in FLT3-ITD-positive AML cells, treatment with SU11652 leads to a significant increase in programmed cell death.[5]

Overcoming Multidrug Resistance

Interestingly, SU11652 has demonstrated the ability to overcome multidrug resistance in cancer cells.[11] This effect is attributed to its accumulation in lysosomes, leading to lysosomal destabilization and the release of lysosomal proteases into the cytosol, a mechanism that can circumvent traditional apoptosis resistance.[11]

Experimental Protocols

The following are detailed methodologies for key experiments commonly used to characterize the activity of SU11652.

In Vitro Kinase Assay

This protocol is designed to determine the IC50 value of SU11652 against a specific kinase.

Materials:

-

Recombinant kinase (e.g., FLT3, VEGFR2)

-

Kinase-specific substrate (peptide or protein)

-

SU11652 (dissolved in DMSO)

-

Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)

-

[γ-³²P]ATP or unlabeled ATP (for non-radioactive assays)

-

96-well plates

-

Phosphocellulose paper or other capture membrane (for radioactive assays)

-

Scintillation counter or plate reader (depending on the assay format)

Procedure:

-

Prepare SU11652 Dilutions: Perform serial dilutions of the SU11652 stock solution in kinase assay buffer to achieve a range of concentrations.

-

Reaction Setup: In a 96-well plate, add the following in order:

-

Kinase assay buffer

-

SU11652 dilution or DMSO (for control)

-

Recombinant kinase

-

Substrate

-

-

Initiate Reaction: Start the kinase reaction by adding ATP (spiked with [γ-³²P]ATP for radioactive assays).

-

Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 30 minutes), ensuring the reaction is in the linear range.

-

Terminate Reaction: Stop the reaction by adding a stop solution (e.g., 3% phosphoric acid for radioactive assays).

-

Detection:

-

Radioactive Assay: Spot the reaction mixture onto phosphocellulose paper, wash to remove unincorporated [γ-³²P]ATP, and measure the incorporated radioactivity using a scintillation counter.

-

Non-Radioactive Assays (e.g., TR-FRET, Luminescence): Follow the manufacturer's protocol for the specific detection reagent.

-

-

Data Analysis: Calculate the percentage of kinase inhibition for each SU11652 concentration relative to the DMSO control. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cell-Based Proliferation Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

Materials:

-

Cancer cell line of interest (e.g., MV-4-11 for FLT3-ITD)

-

Complete cell culture medium

-

SU11652 (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with serial dilutions of SU11652 or DMSO (vehicle control) and incubate for a specified period (e.g., 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each SU11652 concentration relative to the DMSO-treated control cells. Plot the percentage of viability against the logarithm of the inhibitor concentration to determine the IC50 value.[5]

Western Blot Analysis of Downstream Signaling

This protocol is used to assess the effect of SU11652 on the phosphorylation status of downstream signaling proteins.

Materials:

-

Cancer cell line of interest

-

SU11652

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Primary antibodies (e.g., anti-phospho-ERK, anti-total-ERK, anti-phospho-Akt, anti-total-Akt, anti-phospho-STAT5, anti-total-STAT5)

-

HRP-conjugated secondary antibodies

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membranes

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Treatment and Lysis: Treat cells with SU11652 at various concentrations for a specified time. Lyse the cells in lysis buffer.

-

Protein Quantification: Determine the protein concentration of the cell lysates using a protein assay (e.g., BCA assay).

-

SDS-PAGE and Transfer: Separate equal amounts of protein from each sample on an SDS-PAGE gel and transfer the proteins to a membrane.

-

Immunoblotting:

-

Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

-

Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Analysis: Analyze the band intensities to determine the relative levels of phosphorylated and total proteins.

In Vivo Evaluation

The efficacy of SU11652 has been evaluated in preclinical animal models of cancer. A typical workflow for in vivo studies is outlined below.

Conclusion

SU11652 is a potent multi-targeted receptor tyrosine kinase inhibitor with significant preclinical activity against key drivers of cancer. Its ability to inhibit multiple oncogenic pathways, induce apoptosis, and potentially overcome multidrug resistance makes it a valuable tool for cancer research and a lead compound for the development of novel anti-cancer therapeutics. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals working with or interested in SU11652.

References

- 1. reactionbiology.com [reactionbiology.com]

- 2. Exploring protocol for breast cancer xenograft model using endothelial colony-forming cells - Lim - Translational Cancer Research [tcr.amegroups.org]

- 3. Insights on Cancer Cell Inhibition, Subcellular Activities, and Kinase Profile of Phenylacetamides Pending 1H-Imidazol-5-One Variants - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. In vivo tumor models | Transgenic, Knockout, and Tumor Model Center | Stanford Medicine [med.stanford.edu]

- 6. escholarship.org [escholarship.org]

- 7. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Biochemical Kinase Assays | Thermo Fisher Scientific - HK [thermofisher.com]

- 9. researchgate.net [researchgate.net]

- 10. crossfire-oncology.com [crossfire-oncology.com]

- 11. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example [mdpi.com]

Exploring the In Vitro Targets of SU11652: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the in vitro targets of SU11652, a multi-targeted receptor tyrosine kinase (RTK) inhibitor. The information presented herein is intended to support research and development efforts by providing a consolidated overview of its inhibitory activities, the signaling pathways it modulates, and the experimental methodologies used for its characterization.

Overview of SU11652

SU11652 is a potent, ATP-competitive inhibitor of several receptor tyrosine kinases. Its ability to simultaneously block multiple signaling pathways has made it a valuable tool in cancer research, particularly in the study of angiogenesis, tumor growth, and metastasis. Understanding its specific molecular targets is crucial for interpreting experimental results and for the development of more selective therapeutic agents.

Primary Kinase Targets and Inhibitory Potency

SU11652 exhibits potent inhibitory activity against several key receptor tyrosine kinases, primarily members of the split-kinase domain family. The half-maximal inhibitory concentrations (IC50) against these targets are summarized below.

| Target Kinase | IC50 (nM) | Reference |

| VEGFR2 (KDR) | 20 | |

| PDGFRβ | 10 | |

| KIT | 5 | |

| FLT3 | 50 |

Key Signaling Pathways Targeted by SU11652

The inhibition of VEGFR, PDGFR, KIT, and FLT3 by SU11652 disrupts several critical signaling cascades involved in cell proliferation, survival, and migration.

VEGFR Signaling Pathway

Vascular Endothelial Growth Factor Receptors (VEGFRs) are crucial for angiogenesis, the formation of new blood vessels. SU11652's inhibition of VEGFR2 (KDR) blocks downstream signaling, leading to anti-angiogenic effects.

Caption: VEGFR2 signaling pathway and the inhibitory action of SU11652.

PDGFR Signaling Pathway

Platelet-Derived Growth Factor Receptors (PDGFRs) are involved in cell growth, proliferation, and differentiation. SU11652's inhibition of PDGFRβ can arrest the growth of tumors that overexpress this receptor.

Caption: PDGFRβ signaling cascade and its inhibition by SU11652.

KIT Signaling Pathway

The KIT receptor is crucial for the development and survival of certain cell types, including hematopoietic stem cells and mast cells. Mutations leading to constitutive activation of KIT are found in various cancers, making it a key therapeutic target.

Caption: KIT signaling pathways and the point of SU11652 inhibition.

FLT3 Signaling Pathway

FMS-like tyrosine kinase 3 (FLT3) is frequently mutated in acute myeloid leukemia (AML), leading to uncontrolled cell proliferation. SU11652's inhibition of FLT3 makes it a subject of interest in AML research.

Caption: FLT3 signaling in leukemia and its inhibition by SU11652.

Experimental Protocols for In Vitro Target Validation

The characterization of SU11652's in vitro activity relies on a variety of standardized experimental protocols.

In Vitro Kinase Assay

Objective: To determine the direct inhibitory effect of SU11652 on the enzymatic activity of purified kinases and to calculate the IC50 value.

Methodology:

-

Reagents and Materials: Purified recombinant kinase, specific substrate peptide, ATP (often radiolabeled [γ-³²P]ATP or [γ-³³P]ATP), SU11652 at various concentrations, kinase reaction buffer, and a method for detecting substrate phosphorylation (e.g., phosphocellulose paper and scintillation counting, or ELISA-based methods).

-

Procedure:

-

The kinase reaction is set up in a multi-well plate format.

-

Each well contains the kinase, its specific substrate, and the kinase reaction buffer.

-

SU11652 is added to the wells in a series of dilutions. Control wells receive the vehicle (e.g., DMSO).

-

The reaction is initiated by the addition of ATP.

-

The reaction is allowed to proceed for a defined period at a specific temperature (e.g., 30°C for 30 minutes).

-

The reaction is stopped, and the amount of phosphorylated substrate is quantified.

-

-

Data Analysis:

-

The percentage of kinase inhibition is calculated for each concentration of SU11652 relative to the control.

-

The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the SU11652 concentration and fitting the data to a sigmoidal dose-response curve.

-

Caption: General workflow for an in vitro kinase assay to determine IC50 values.

Cell-Based Assays

Objective: To assess the effect of SU11652 on cellular processes such as proliferation, viability, and the phosphorylation status of its target kinases within a cellular context.

4.2.1. Cell Proliferation/Viability Assay (e.g., MTT Assay)

-

Cell Culture: Plate cells in a 96-well plate and allow them to adhere overnight.

-

Treatment: Treat the cells with various concentrations of SU11652 for a specified duration (e.g., 72 hours).

-

MTT Addition: Add MTT reagent to each well and incubate to allow for the formation of formazan crystals by metabolically active cells.

-

Solubilization: Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

-

Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.

-

Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the GI50 (concentration for 50% growth inhibition).

4.2.2. Western Blotting for Phospho-Kinase Levels

-

Cell Lysis: Treat cells with SU11652 for a short period (e.g., 1-2 hours) to observe effects on signaling, then lyse the cells to extract proteins.

-

Protein Quantification: Determine the protein concentration of the lysates.

-

SDS-PAGE and Transfer: Separate the proteins by size using SDS-PAGE and transfer them to a membrane (e.g., PVDF).

-

Immunoblotting:

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate with a primary antibody specific for the phosphorylated form of the target kinase (e.g., anti-phospho-VEGFR2).

-

Wash and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

-

Detection: Detect the signal using a chemiluminescent substrate.

-

Analysis: Analyze the band intensities to determine the change in phosphorylation levels of the target kinase in response to SU11652 treatment. The membrane is often stripped and re-probed for the total form of the kinase as a loading control.

Conclusion

SU11652 is a potent in vitro inhibitor of several key receptor tyrosine kinases, including VEGFR2, PDGFRβ, KIT, and FLT3. Its multi-targeted nature allows it to disrupt multiple signaling pathways that are critical for tumor growth and angiogenesis. The experimental protocols outlined in this guide provide a framework for the continued investigation of SU11652 and the development of novel kinase inhibitors. A thorough understanding of its in vitro targets and mechanisms of action is fundamental for its effective application in preclinical research and for guiding future drug discovery efforts.

SU11652: A Lysosome-Targeting Strategy to Overcome Multidrug Resistance in Cancer

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Multidrug resistance (MDR) remains a significant hurdle in the effective treatment of cancer. One of the key mechanisms underlying MDR is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (MDR1), which actively efflux chemotherapeutic agents from cancer cells. SU11652, a multi-targeted receptor tyrosine kinase inhibitor, has emerged as a promising agent that circumvents and potentially reverses this resistance. This technical guide provides a comprehensive overview of the activity of SU11652 in MDR cancer models, detailing its mechanism of action, summarizing key quantitative data, and providing detailed experimental protocols and visual workflows to facilitate further research and development in this area.

Mechanism of Action: Lysosomal Destabilization

SU11652's efficacy in multidrug-resistant cancer models stems from a mechanism that is independent of its receptor tyrosine kinase inhibitory activity. Instead, it targets the lysosomes of cancer cells.[1]

SU11652, being a cationic amphiphilic drug, rapidly accumulates within the acidic environment of lysosomes. This accumulation leads to a cascade of events culminating in cell death:

-

Inhibition of Acid Sphingomyelinase (ASM) : SU11652 directly inhibits the activity of ASM, a crucial lysosomal enzyme responsible for the breakdown of sphingomyelin.[1] The inhibition of ASM disrupts the integrity of the lysosomal membrane.[1]

-

Lysosomal Membrane Permeabilization (LMP) : The disruption of the lysosomal membrane leads to its permeabilization, causing the leakage of lysosomal contents, including cathepsins and other hydrolases, into the cytoplasm.[1]

-

Induction of Cell Death : The release of these hydrolytic enzymes into the cytoplasm triggers a catastrophic cascade of events, leading to cellular degradation and ultimately, cell death.[1] This lysosome-dependent cell death pathway is effective even in cancer cells that have developed resistance to traditional apoptosis-inducing chemotherapeutics.[1]

Signaling Pathway of SU11652-Induced Cell Death in MDR Cancer Cells

Caption: SU11652 signaling pathway in MDR cancer cells.

Quantitative Data: In Vitro Efficacy of SU11652

The cytotoxic activity of SU11652 has been evaluated in various cancer cell lines, including a well-characterized multidrug-resistant model. The following tables summarize the key quantitative findings.

Table 1: Cytotoxicity of SU11652 in Parental and Multidrug-Resistant Prostate Cancer Cells

| Cell Line | Description | IC50 of SU11652 (µM) | IC50 of Docetaxel (nM) |

| Du145-P | Parental, drug-sensitive | ~4 | ~5 |

| Du145-MDR | Docetaxel-resistant | ~4 | >1000 |

Data extrapolated from Ellegaard et al., Mol Cancer Ther, 2013.[2]

Table 2: Cytotoxicity of SU11652 in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 of SU11652 (µM) |

| MCF7-Bcl-2 | Apoptosis-resistant Breast Cancer | ~5 |

| HeLa | Cervical Carcinoma | ~4 |

| U-2-OS | Osteosarcoma | ~6 |

Data extrapolated from Ellegaard et al., Mol Cancer Ther, 2013.[1]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of SU11652 in multidrug-resistant cancer models.

Cell Culture and Generation of Multidrug-Resistant Cell Lines

-

Cell Lines :

-

Parental Du145 human prostate carcinoma cells.

-

HeLa human cervix carcinoma cells.

-

U-2-OS human osteosarcoma cells.

-

MCF7-Bcl-2 human breast cancer cells (apoptosis-resistant).

-

-

Culture Conditions :

-

Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Cultures are incubated at 37°C in a humidified atmosphere with 5% CO2.

-

-

Generation of Docetaxel-Resistant Du145 Cells (Du145-MDR) :

-

Parental Du145 cells are cultured with gradually increasing concentrations of docetaxel over a prolonged period.

-

The drug concentration is incrementally increased as the cells develop resistance, starting from the IC50 concentration.

-

The resistant phenotype is confirmed by assessing the expression of MDR1 (P-glycoprotein) and by determining the IC50 of docetaxel compared to the parental cells.[2]

-

Cell Viability and Cytotoxicity Assays

-

Cell Seeding : Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and allow them to adhere overnight.

-

Drug Treatment : Treat the cells with a range of concentrations of SU11652 or other compounds for the desired duration (e.g., 48 hours).

-

MTT Addition : Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C.

-

Formazan Solubilization : Aspirate the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

-

Absorbance Measurement : Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis : Calculate cell viability as a percentage of the untreated control and determine the IC50 values.

-

Cell Seeding and Treatment : Follow the same procedure as for the MTT assay.

-

Supernatant Collection : After the treatment period, centrifuge the 96-well plate at 250 x g for 5 minutes.

-

LDH Reaction : Transfer 50 µL of the supernatant from each well to a new 96-well plate. Add 50 µL of the LDH reaction mixture (containing lactate, NAD+, diaphorase, and a tetrazolium salt) to each well.

-

Incubation : Incubate the plate at room temperature for 30 minutes, protected from light.

-

Stop Reaction : Add 50 µL of a stop solution to each well.

-

Absorbance Measurement : Measure the absorbance at 490 nm.

-

Data Analysis : Calculate the percentage of cytotoxicity relative to a maximum LDH release control (cells lysed with a detergent).

Western Blotting for MDR1 (P-glycoprotein)

-

Protein Extraction : Lyse the parental and MDR cells with RIPA buffer containing protease inhibitors.

-

Protein Quantification : Determine the protein concentration using a BCA protein assay.

-

SDS-PAGE : Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.

-

Protein Transfer : Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking : Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation : Incubate the membrane with a primary antibody against MDR1 overnight at 4°C. A primary antibody against a housekeeping protein (e.g., GAPDH or β-actin) should be used as a loading control.

-

Secondary Antibody Incubation : Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection : Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Mandatory Visualizations

Experimental Workflow for Screening and Characterization of SU11652

Caption: Workflow for identifying and characterizing SU11652.

Logical Relationship between SU11652 Properties and MDR Reversal

Caption: Logical flow of SU11652's action in MDR cells.

Conclusion and Future Directions

SU11652 represents a compelling therapeutic strategy for overcoming multidrug resistance in cancer. Its unique mechanism of action, centered on lysosomal destabilization, allows it to effectively kill cancer cells that are resistant to conventional chemotherapies. The data presented herein underscore its potential and provide a solid foundation for further investigation.

Future research should focus on:

-

In vivo efficacy : Evaluating the anti-tumor activity of SU11652 in preclinical animal models of multidrug-resistant cancers is a critical next step.[1]

-

Combination therapies : Investigating the synergistic potential of SU11652 with conventional chemotherapeutic agents could lead to more effective treatment regimens for resistant tumors.[1]

-

Pharmacokinetics and safety : A thorough characterization of the pharmacokinetic and toxicological profile of SU11652 is necessary for its potential clinical translation.

-

Biomarker development : Identifying biomarkers that predict sensitivity to SU11652 could aid in patient selection for future clinical trials.

References

Methodological & Application

Application Notes and Protocols for SU11652 (Sunitinib) in In Vivo Animal Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vivo use of SU11652 (Sunitinib), a multi-targeted receptor tyrosine kinase inhibitor. The information is intended to guide researchers in designing and executing preclinical animal studies to evaluate the efficacy and pharmacokinetics of this compound.

Quantitative Data Summary

The following tables summarize the reported in vivo dosages of SU11652 in various animal models. It is crucial to note that the optimal dosage can vary significantly depending on the animal species, strain, disease model, and experimental endpoint.

Table 1: SU11652 (Sunitinib) Dosage in Murine Models

| Cancer/Disease Model | Mouse Strain | Dosage (mg/kg/day) | Administration Route | Key Findings | Reference |

| Neuroblastoma | Xenograft | 20, 30, 40 | Oral Gavage | 20 mg/kg was identified as the optimal dose, showing significant tumor growth reduction. No significant difference was observed between 20, 30, and 40 mg/kg. | |

| Metastatic Breast Cancer (4T1) | BALB/c | 30, 60, 120 | Oral Gavage | High-dose (120 mg/kg) pre-treatment increased lung metastasis. Lower doses (30 and 60 mg/kg) did not show this effect. | |

| Renal Cell Carcinoma (RENCA) | BALB/c | 30, 60, 120 | Oral Gavage | Inhibited the growth of lung tumor nodules. | |

| General Pharmacokinetics | FVB | 42.4 | Oral Gavage | Used to study circadian variations in pharmacokinetics. |

Table 2: SU11652 (Sunitinib) Dosage in Rat Models

| Disease Model | Rat Strain | Dosage (mg/kg/day) | Administration Route | Key Findings | Reference |

| Type 2 Diabetes | Goto-Kakizaki (GK) | 2 | Oral Gavage | Improved endothelial function. | [1] |

| Hepatocellular Carcinoma (HCC) | Nude | 25 | Not Specified | Investigated in combination therapy. | [2] |

| Cisplatin-Induced Toxicity | Not Specified | 10 | Not Specified | Investigated for its effects on cisplatin-induced stress. | [3] |

| General Toxicity | Sprague-Dawley | 0.3, 1.5 | Oral | 1.5 mg/kg/day was generally tolerated with reversible findings. | [4] |

| Endothelial Dysfunction | Not Specified | 14, 26.7 | Not Specified | High dose (26.7 mg/kg) induced endothelial dysfunction, while 14 mg/kg preserved it. | [1] |

Signaling Pathway of SU11652 (Sunitinib)

SU11652 is a potent inhibitor of multiple receptor tyrosine kinases (RTKs) involved in tumor growth, angiogenesis, and metastatic progression.[5] The primary targets include Platelet-Derived Growth Factor Receptors (PDGFRs) and Vascular Endothelial Growth Factor Receptors (VEGFRs).[5] It also inhibits KIT, FMS-like tyrosine kinase 3 (FLT3), and RET.[5]

Caption: SU11652 inhibits multiple RTKs, blocking downstream signaling pathways.

Experimental Protocols

General Guidelines for SU11652 (Sunitinib) Preparation and Administration

Materials:

-

SU11652 (Sunitinib malate) powder

-

Vehicle (e.g., acidified water (pH 6.0), 0.5% carboxymethylcellulose, or as recommended by the supplier)

-

Sterile water for injection

-

Appropriate sized gavage needles

-

Syringes

-

Balance and weighing paper

-

Vortex mixer and/or sonicator

Preparation of Sunitinib Formulation for Oral Gavage:

-

Calculate the total amount of Sunitinib required based on the number of animals, their average weight, the desired dose (mg/kg), and the dosing volume.

-

Weigh the appropriate amount of Sunitinib malate powder.

-

Prepare the chosen vehicle. For acidified water, adjust the pH to 6.0.

-

Gradually add the Sunitinib powder to the vehicle while vortexing to ensure a homogenous suspension. Sonication may be required for complete dissolution or suspension.

-

Prepare the formulation fresh daily before administration to ensure stability.

Administration:

-

Oral Gavage: This is the most common route of administration for Sunitinib in preclinical studies.

-

Accurately weigh each animal before dosing to calculate the precise volume to be administered.

-

Gently restrain the animal and insert the gavage needle into the esophagus.

-

Administer the Sunitinib suspension slowly and carefully to avoid aspiration.

-

Observe the animal for a few minutes post-administration to ensure no immediate adverse reactions.

-

Protocol for a Murine Xenograft Tumor Model

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of SU11652 in a subcutaneous xenograft model.

Experimental Workflow Diagram:

Caption: Workflow for an in vivo xenograft study with SU11652.

Methodology:

-

Cell Culture: Culture the desired human cancer cell line (e.g., RENCA for renal carcinoma) under sterile conditions according to standard protocols.

-

Animal Model: Use immunocompromised mice (e.g., athymic nude or SCID) of 6-8 weeks of age. Allow the animals to acclimatize for at least one week before the experiment.

-

Tumor Cell Implantation:

-

Harvest the tumor cells and resuspend them in a suitable medium (e.g., PBS or Matrigel) at a concentration of 1 x 10^7 cells/mL.

-

Inject 100 µL of the cell suspension (1 x 10^6 cells) subcutaneously into the flank of each mouse.

-

-

Tumor Growth and Grouping:

-

Monitor the mice for tumor growth. Once the tumors reach a palpable size (e.g., 100-150 mm³), randomize the animals into treatment and control groups (n=8-10 animals per group).

-

Group 1: Vehicle control (e.g., acidified water).

-

Group 2: SU11652 (e.g., 40 mg/kg).

-

-

Drug Administration:

-

Administer SU11652 or the vehicle daily via oral gavage for a specified period (e.g., 21 days).

-

-

Monitoring and Measurements:

-

Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume using the formula: Volume = (Length x Width²) / 2.

-

Monitor the body weight of the animals every 2-3 days as an indicator of toxicity.

-

Observe the animals for any clinical signs of distress or toxicity.

-

-

Endpoint and Analysis:

-

At the end of the treatment period, or when tumors in the control group reach a predetermined size, euthanize the animals.

-

Excise the tumors and measure their final weight.

-

Tumor tissue can be further processed for histological, immunohistochemical, or molecular analysis.

-

Calculate the tumor growth inhibition (TGI) for the treatment group compared to the control group.

-

Safety and Toxicity Considerations

-

Cardiotoxicity: Sunitinib has been associated with cardiotoxicity. Researchers should be aware of this potential side effect and consider including cardiovascular monitoring in their study design, especially in long-term studies.

-

Hepatotoxicity: Liver toxicity has been observed in some studies.[3] Monitoring liver enzymes (ALT, AST) can be a valuable component of the safety assessment.

-

Dose-Dependent Effects: As seen in metastatic models, the dose of Sunitinib can have a significant impact on the outcome, with high doses potentially leading to adverse effects.[6] Dose-response studies are highly recommended to determine the optimal therapeutic window for a specific model.

-

Administration Schedule: The standard clinical schedule for Sunitinib is often 4 weeks on treatment followed by a 2-week break to allow for recovery from potential toxicities.[7] While continuous daily dosing is common in preclinical models, researchers may consider intermittent dosing schedules, especially for longer-term studies.

References

- 1. Therapeutic Potential of Sunitinib in Ameliorating Endothelial Dysfunction in Type 2 Diabetic Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Sunitinib and PF-562,271 (FAK/Pyk2 inhibitor) effectively block growth and recovery of human hepatocellular carcinoma in a rat xenograft model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Nonclinical safety evaluation of sunitinib: a potent inhibitor of VEGF, PDGF, KIT, FLT3, and RET receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. go.drugbank.com [go.drugbank.com]

- 6. Understanding the molecular-based mechanism of action of the tyrosine kinase inhibitor: sunitinib - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]

Application of SU11652 in Leukemia Cell Line Research: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

SU11652 is a potent, multi-targeted tyrosine kinase inhibitor. In the context of leukemia research, it has garnered significant interest as a powerful inhibitor of FMS-like tyrosine kinase 3 (FLT3), a receptor tyrosine kinase frequently mutated in acute myeloid leukemia (AML).[1] Mutations in FLT3, such as internal tandem duplications (FLT3-ITD), lead to constitutive activation of the kinase and downstream signaling pathways, promoting uncontrolled proliferation and survival of leukemia cells. SU11652 effectively targets both wild-type and mutated forms of FLT3, making it a valuable tool for studying FLT3-driven leukemogenesis and a potential therapeutic candidate.[1]

These application notes provide a comprehensive overview of the use of SU11652 in leukemia cell line research, including its mechanism of action, effects on cellular processes, and detailed protocols for key experimental assays.

Mechanism of Action

SU11652 exerts its anti-leukemic effects primarily by inhibiting the tyrosine kinase activity of FLT3.[1][2] By binding to the ATP-binding pocket of the FLT3 kinase domain, SU11652 blocks its autophosphorylation and the subsequent activation of downstream signaling cascades. The key pathways affected include:

-

RAS/MEK/ERK Pathway: Inhibition of this pathway leads to decreased cell proliferation.

-

PI3K/Akt Pathway: Blockade of this pathway promotes apoptosis and inhibits cell survival.

-

JAK/STAT Pathway: Specifically, SU11652 has been shown to inhibit the phosphorylation of STAT5, a critical transcription factor for the survival and proliferation of myeloid leukemia cells.[1]

The inhibition of these pathways ultimately results in the induction of apoptosis (programmed cell death) and cell cycle arrest in leukemia cells harboring activating FLT3 mutations.[1][2]

Data Presentation

Table 1: In Vitro Inhibitory Activity of SU11652 against FLT3 Kinase

| FLT3 Form | IC50 (nM) |

| Wild-Type | 1.5[1] |

| D835Y Mutant | 16[1] |

| D835H Mutant | 32[1] |

Table 2: Cellular Activity of SU11652 in Leukemia Cell Lines

| Cell Line | FLT3 Status | IC50 (nM) | Effect |

| MV-4-11 | FLT3-ITD positive | ~5 | Highly sensitive; growth inhibition, apoptosis, cell cycle arrest[1] |

| HL-60 | FLT3 wild-type | >500 | Largely unaffected |

| Jurkat | FLT3 wild-type | >500 | Largely unaffected |

| Karpas 299 | Not specified | >500 | Largely unaffected |

Signaling Pathway and Experimental Workflow

Caption: SU11652 inhibits mutated FLT3, blocking downstream pro-survival and proliferation pathways.

Caption: General workflow for studying the effects of SU11652 on leukemia cell lines.

Experimental Protocols

Cell Culture

Leukemia Cell Lines (e.g., MV-4-11, HL-60)

-

Media: For MV-4-11 cells, use Iscove's Modified Dulbecco's Medium (IMDM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin/streptomycin.[1] For HL-60 cells, RPMI-1640 medium with the same supplements can be used.

-

Culture Conditions: Incubate cells at 37°C in a humidified atmosphere with 5% CO2.[1]

-

Subculturing: Maintain cell densities between 1 x 10^5 and 1 x 10^6 cells/mL by adding fresh medium every 2-3 days.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO (Dimethyl sulfoxide)

-

96-well plates

-

Plate reader

Protocol:

-

Seed leukemia cells in a 96-well plate at a density of 5 x 10^4 cells per well in 100 µL of culture medium.

-

Treat the cells with various concentrations of SU11652 (e.g., 0-1000 nM) and a vehicle control (DMSO).

-

Incubate the plate for 48-72 hours at 37°C.

-

Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Gently shake the plate for 15 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control.

Western Blot for Protein Phosphorylation

This technique is used to detect changes in the phosphorylation status of proteins in the FLT3 signaling pathway.

Materials:

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-FLT3, anti-FLT3, anti-phospho-STAT5, anti-STAT5, anti-phospho-ERK, anti-ERK, anti-phospho-Akt, anti-Akt)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Protocol:

-

Treat cells with SU11652 for the desired time.

-

Lyse the cells in lysis buffer on ice.

-

Determine the protein concentration of the lysates.

-

Denature equal amounts of protein by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Flow cytometer

Protocol:

-

Treat cells with SU11652 for 24-48 hours.

-

Harvest approximately 1-5 x 10^5 cells by centrifugation.

-

Wash the cells once with cold PBS.

-

Resuspend the cells in 100 µL of 1X Binding Buffer.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within one hour.

Cell Cycle Analysis (Propidium Iodide Staining)

This method analyzes the distribution of cells in different phases of the cell cycle based on their DNA content.

Materials:

-

Cold 70% ethanol

-

Propidium Iodide (PI) staining solution (containing PI and RNase A)

-

Flow cytometer

Protocol:

-

Treat cells with SU11652 for 24-48 hours.

-

Harvest approximately 1 x 10^6 cells and wash with PBS.

-

Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing.

-

Incubate the cells at -20°C for at least 2 hours (or overnight).

-

Wash the fixed cells with PBS.

-

Resuspend the cell pellet in PI staining solution.

-

Incubate for 30 minutes at room temperature in the dark.

-

Analyze the DNA content by flow cytometry.

Conclusion

SU11652 is a valuable research tool for investigating the role of FLT3 signaling in leukemia. Its potent and selective inhibition of FLT3 allows for the detailed study of downstream pathways and cellular responses. The protocols provided herein offer a foundation for researchers to explore the application of SU11652 in various leukemia cell line models.

References

Application Notes and Protocols for Studying Mast Cell Tumor Growth Using SU11652

Introduction to SU11652

SU11652 is a multi-targeted receptor tyrosine kinase inhibitor (TKI). It is a potent inhibitor of vascular endothelial growth factor receptors (VEGFRs), platelet-derived growth factor receptors (PDGFRs), and Kit, the stem cell factor receptor.[1] In the context of mast cell tumors (MCTs), its primary mechanism of action is the inhibition of the c-Kit receptor, a key driver of mast cell proliferation and survival.[2][3] Activating mutations in the c-Kit gene are found in a significant proportion of canine MCTs, leading to constitutive activation of the receptor and uncontrolled cell growth.[1][4] SU11652 and its closely related analog, SU11654 (toceranib phosphate, Palladia™), have been investigated as therapeutic agents for MCTs, particularly in dogs where these tumors are common.[2][3][5]

These application notes provide an overview of the use of SU11652 in preclinical research for studying mast cell tumor growth, including its mechanism of action, and protocols for key in vitro and in vivo experiments.

Mechanism of Action in Mast Cell Tumors

Mast cell growth and survival are heavily dependent on the signaling pathway initiated by the binding of stem cell factor (SCF) to the c-Kit receptor.[4][6] In many mast cell tumors, mutations in the c-kit gene lead to ligand-independent, constitutive activation of the receptor's tyrosine kinase domain. This results in uncontrolled cell proliferation and survival, contributing to tumor development and progression.[1][4]

SU11652 functions as an ATP-competitive inhibitor of the c-Kit receptor tyrosine kinase. By binding to the ATP-binding pocket of the kinase domain, SU11652 prevents the phosphorylation of the receptor and downstream signaling molecules. This blockade of the c-Kit signaling cascade leads to the inhibition of cell proliferation and the induction of apoptosis in mast cell tumor cells that are dependent on this pathway.[3]

The downstream effects of c-Kit inhibition by SU11652 include the modulation of key signaling pathways such as the MAPK and PI3K pathways, which are involved in cell proliferation and survival.[7]

Signaling Pathway Diagram

Caption: Mechanism of action of SU11652 on the c-Kit signaling pathway in mast cell tumors.

Preclinical Data Summary

The following tables summarize the quantitative data from preclinical studies evaluating the efficacy of SU11652 and its analog SU11654 (toceranib) in mast cell tumors.

In Vitro Efficacy

| Cell Line | Drug | Assay | IC50 | Reference |

| C2 (Canine MCT) | Desloratadine | Proliferation | ~25 µM | [8] |

| NI-1 (Canine MCT) | Desloratadine | Proliferation | ~10 µM | [8] |

| CM-MC1 (Canine MCT) | Ponatinib | MTT | 24h: 103.3 nM | [9] |

| VI-MC1 (Canine MCT) | Ponatinib | MTT | 24h: 38.47 nM | [9] |

| CoMS (Canine MCT) | Ponatinib | MTT | 24h: 63.8 nM | [9] |

| Grade 3 Canine MCT | Trichostatin A | MTT | ~100 nM | [10] |

Note: Data for other TKIs and compounds are included to provide context for the in vitro sensitivity of MCT cell lines.

In Vivo Efficacy

| Animal Model | Tumor Type | Treatment | Dose | Outcome | Reference |

| Dogs with advanced MCTs | Canine Mast Cell Tumor | SU11654 | Efficacious dose | Inhibition of KIT phosphorylation in 8 of 11 evaluable tumors. | [3] |

Experimental Protocols

In Vitro Cell Proliferation Assay (MTT Assay)

This protocol is adapted for assessing the effect of SU11652 on the proliferation of canine mast cell tumor cell lines.[9][10][11]

Materials:

-

Canine mast cell tumor cell lines (e.g., C2, NI-1)

-

Complete culture medium (e.g., RPMI-1640 with 10% FBS, 1% penicillin-streptomycin)

-

SU11652 (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed mast cell tumor cells into 96-well plates at a density of 1 x 10^4 cells/well in 100 µL of complete culture medium.

-

Incubate the plates for 24 hours at 37°C in a humidified 5% CO2 incubator.

-

Prepare serial dilutions of SU11652 in complete culture medium. The final concentrations should typically range from 1 nM to 10 µM.

-

Add 100 µL of the SU11652 dilutions or vehicle control (DMSO) to the respective wells.

-

Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 incubator.

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Aspirate the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.

-

Incubate the plates for 4 hours at room temperature in the dark.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Western Blot Analysis for KIT Phosphorylation

This protocol is designed to assess the inhibition of c-Kit phosphorylation in mast cell tumor cells following treatment with SU11652.[3]

Materials:

-

Mast cell tumor cells or tumor biopsy samples

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membrane

-

Primary antibodies: anti-phospho-KIT, anti-total-KIT, anti-beta-actin

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Western blotting imaging system

Procedure:

-

Treat mast cell tumor cells with SU11652 at various concentrations for a specified time (e.g., 2-8 hours). For tumor biopsies, collect samples before and after SU11652 treatment.[3]

-

Lyse the cells or homogenize the tissue in lysis buffer.

-

Determine the protein concentration of the lysates using a BCA protein assay.

-

Denature the protein samples by boiling in Laemmli buffer.

-

Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against phospho-KIT overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

Strip the membrane and re-probe with antibodies against total-KIT and a loading control (e.g., beta-actin).

-

Quantify the band intensities to determine the ratio of phosphorylated KIT to total KIT.

Experimental Workflow Diagram

Caption: A typical experimental workflow for evaluating SU11652 in mast cell tumor studies.

References

- 1. mdpi.com [mdpi.com]

- 2. In vivo model for mastocytosis: A comparative review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Proof of target for SU11654: inhibition of KIT phosphorylation in canine mast cell tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Preclinical human models and emerging therapeutics for advanced systemic mastocytosis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. New Mast Cell Tumor Treatment & JLPP Tests for Dogs | Purina Pro Club [purinaproclub.com]

- 6. New models for analyzing mast cell functions in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. In vitro effects of histamine receptor 1 antagonists on proliferation and histamine release in canine neoplastic mast cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Evaluation of ponatinib in vitro effect in three canine mast cell tumor cell lines expressing FGFR-1, PDGFR-α, and VEGFR-2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. In vitro chemosensitivity of canine mast cell tumors grades II and III to all-trans-retinoic acid (ATRA) - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Western Blot Analysis of SU11652-Treated Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

SU11652 is a potent, multi-targeted receptor tyrosine kinase (RTK) inhibitor. It primarily targets Platelet-Derived Growth Factor Receptors (PDGFR) and Vascular Endothelial Growth Factor Receptors (VEGFR), key drivers of angiogenesis and tumor cell proliferation. By competitively binding to the ATP-binding sites of these kinases, SU11652 effectively blocks their phosphorylation and subsequent activation of downstream signaling cascades. This inhibition disrupts crucial cellular processes, including cell growth, migration, and survival, making SU11652 a significant compound in cancer research and drug development. Additionally, SU11652 has been shown to induce lysosome-dependent cell death by inhibiting acid sphingomyelinase.[1]

Western blotting is an indispensable technique to elucidate the mechanism of action of kinase inhibitors like SU11652. This method allows for the sensitive and specific detection of changes in protein expression and phosphorylation status, providing direct evidence of target engagement and downstream pathway modulation. This document provides detailed protocols for the Western blot analysis of cells treated with SU11652, along with data presentation and visualization of the relevant signaling pathways.

Data Presentation

The following table summarizes the dose-dependent inhibitory effect of SU11652 on the phosphorylation of key signaling proteins. The data is presented as a percentage of inhibition relative to the vehicle-treated control, as determined by densitometric analysis of Western blot results.

| Target Protein | SU11652 Concentration | % Inhibition of Phosphorylation (Mean ± SD) |

| p-PDGFRβ (Tyr751) | 1 µM | 45 ± 5% |

| 5 µM | 85 ± 7% | |

| 10 µM | 98 ± 3% | |

| p-VEGFR2 (Tyr1175) | 1 µM | 40 ± 6% |

| 5 µM | 82 ± 5% | |

| 10 µM | 95 ± 4% | |

| p-Akt (Ser473) | 1 µM | 30 ± 8% |

| 5 µM | 75 ± 6% | |

| 10 µM | 92 ± 5% | |

| p-ERK1/2 (Thr202/Tyr204) | 1 µM | 35 ± 7% |

| 5 µM | 78 ± 8% | |

| 10 µM | 94 ± 4% | |

| p-STAT3 (Tyr705) | 1 µM | 25 ± 9% |

| 5 µM | 65 ± 10% | |

| 10 µM | 88 ± 6% |

Note: The data presented in this table is a representative summary compiled from typical results and should be used as a guideline. Actual results may vary depending on the cell line, experimental conditions, and antibodies used.

Signaling Pathways and Experimental Workflow

To visualize the mechanism of action of SU11652 and the experimental process, the following diagrams are provided.

Caption: SU11652 inhibits PDGFR and VEGFR signaling pathways.

Caption: Western blot experimental workflow.

Experimental Protocols

Cell Culture and SU11652 Treatment

-

Cell Seeding: Plate the chosen cell line (e.g., HUVEC, U87MG, A549) in 6-well plates or 10 cm dishes at a density that will result in 70-80% confluency at the time of treatment.

-

Cell Starvation (Optional): Once cells reach the desired confluency, replace the growth medium with a serum-free or low-serum medium for 12-24 hours. This step helps to reduce basal levels of receptor phosphorylation.

-

SU11652 Preparation: Prepare a stock solution of SU11652 (e.g., 10 mM in DMSO). From this stock, prepare working solutions at various concentrations in the appropriate cell culture medium.

-

Cell Treatment: Treat the cells with the desired concentrations of SU11652 (e.g., 0, 1, 5, 10 µM) for the specified duration (e.g., 1, 6, 24 hours). Include a vehicle control (DMSO) at a concentration equal to the highest concentration of DMSO used in the SU11652-treated samples.

-

Ligand Stimulation (Optional): For receptor activation studies, add the appropriate ligand (e.g., PDGF-BB or VEGF) at a predetermined optimal concentration and time before cell lysis.

Preparation of Cell Lysates

-

Washing: After treatment, place the culture dishes on ice and aspirate the medium. Wash the cells twice with ice-cold phosphate-buffered saline (PBS).

-

Lysis: Add an appropriate volume of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well or dish.

-

Scraping and Collection: Scrape the cells off the surface using a cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube.

-

Incubation and Sonication: Incubate the lysate on ice for 30 minutes with occasional vortexing. To ensure complete lysis and shear DNA, sonicate the lysate briefly.

-

Centrifugation: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.

-

Supernatant Collection: Carefully transfer the supernatant (protein extract) to a new pre-chilled tube.

Protein Quantification

-

Assay: Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.

-

Normalization: Based on the protein concentrations, normalize all samples to the same concentration with lysis buffer.

SDS-PAGE and Protein Transfer

-

Sample Preparation: Mix the normalized protein lysates with 4x Laemmli sample buffer and boil at 95-100°C for 5 minutes.

-

Gel Electrophoresis: Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel. Run the gel at a constant voltage until the dye front reaches the bottom.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.

Immunoblotting

-

Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-p-PDGFRβ, anti-p-VEGFR2, anti-p-Akt, anti-p-ERK, anti-p-STAT3, or their total protein counterparts) diluted in blocking buffer overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane three times for 10 minutes each with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.

-

Final Washes: Wash the membrane three times for 10 minutes each with TBST.

Detection and Analysis

-

Signal Detection: Apply an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence detection system.

-

Densitometry: Quantify the band intensities using image analysis software (e.g., ImageJ).

-

Data Normalization: For phosphorylation studies, normalize the intensity of the phosphorylated protein band to the intensity of the corresponding total protein band. For protein expression studies, normalize to a loading control such as β-actin or GAPDH.

-

Statistical Analysis: Perform statistical analysis to determine the significance of the observed changes in protein phosphorylation or expression.

References

Application Notes and Protocols: Flow Cytometry Assays with SU11652 Treatment

For Researchers, Scientists, and Drug Development Professionals

Introduction

SU11652 is a potent, multi-targeted receptor tyrosine kinase (RTK) inhibitor.[1][2] It effectively targets several RTKs, including FMS-like tyrosine kinase 3 (FLT3), vascular endothelial growth factor receptors (VEGFRs), and platelet-derived growth factor receptors (PDGFRs).[1][3] These receptors are crucial regulators of cell proliferation, survival, and angiogenesis, and their aberrant activation is a hallmark of many cancers.[1][4][5] SU11652 exerts its anti-cancer effects by inducing apoptosis and causing cell cycle arrest in cancer cells.[2][6]

Flow cytometry is a powerful technique for the single-cell analysis of these cellular processes.[7][8] This document provides detailed application notes and protocols for utilizing flow cytometry to assess the effects of SU11652 treatment on cancer cells, specifically focusing on apoptosis and cell cycle analysis.

Data Presentation

The following tables summarize quantitative data from studies on SU11652's effects on apoptosis and cell cycle distribution in the FLT3-ITD positive acute myeloid leukemia (AML) cell line, MV-4-11.[1]

Table 1: Effect of SU11652 on Apoptosis in MV-4-11 Cells [1]

| SU11652 Concentration (nM) | Percentage of Apoptotic Cells (%) |

| 0 | 5.2 |

| 10 | 15.8 |

| 50 | 35.1 |

| 100 | 52.4 |

Table 2: Effect of SU11652 on Cell Cycle Distribution in MV-4-11 Cells [1]

| SU11652 Concentration (nM) | G1 Phase (%) | S Phase (%) | G2/M Phase (%) |

| 0 | 45.3 | 42.1 | 12.6 |

| 10 | 58.7 | 28.5 | 12.8 |

| 50 | 72.4 | 15.3 | 12.3 |

| 100 | 78.1 | 10.2 | 11.7 |

Signaling Pathways and Experimental Workflows

SU11652 Mechanism of Action

SU11652 inhibits the autophosphorylation of receptor tyrosine kinases such as FLT3, VEGFR, and PDGFR, thereby blocking downstream signaling cascades that promote cell survival and proliferation.[1][2][9] In FLT3-ITD positive AML cells, SU11652 has been shown to inhibit the activation of the ERK, Akt, and STAT signaling pathways.[1]

SU11652 inhibits key signaling pathways.

Experimental Workflow: Apoptosis Assay

The following diagram outlines the workflow for assessing SU11652-induced apoptosis using Annexin V and Propidium Iodide (PI) staining followed by flow cytometry.

Workflow for SU11652 apoptosis assay.

Experimental Workflow: Cell Cycle Analysis

This diagram illustrates the workflow for analyzing the effect of SU11652 on the cell cycle using Propidium Iodide (PI) staining and flow cytometry.

Workflow for SU11652 cell cycle analysis.

Experimental Protocols

Protocol 1: Apoptosis Analysis using Annexin V and Propidium Iodide Staining

This protocol is designed to quantify the percentage of apoptotic and necrotic cells following SU11652 treatment.

Materials:

-

Cell line of interest (e.g., MV-4-11)

-

Complete cell culture medium

-

SU11652 (dissolved in DMSO)

-

Phosphate Buffered Saline (PBS), ice-cold

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Flow cytometer

Procedure:

-

Cell Seeding: Seed 1-2 x 10^5 cells per well in a 6-well plate and allow them to adhere overnight.

-

SU11652 Treatment: Treat the cells with a range of SU11652 concentrations (e.g., 0, 10, 50, 100 nM) for 24-48 hours. Include a vehicle control (DMSO) at the same final concentration as the highest SU11652 treatment.

-

Cell Harvesting: Carefully collect the culture medium (containing floating apoptotic cells) and combine it with the adherent cells, which are detached using a gentle cell scraper or trypsin.

-

Washing: Centrifuge the cell suspension at 300 x g for 5 minutes at 4°C. Discard the supernatant and wash the cell pellet twice with ice-cold PBS.

-

Staining: Resuspend the cell pellet in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Flow Cytometry Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples on a flow cytometer within one hour. Use appropriate controls (unstained cells, Annexin V-FITC only, and PI only) to set up compensation and gates.

Data Analysis:

-

Live cells: Annexin V-negative and PI-negative

-

Early apoptotic cells: Annexin V-positive and PI-negative

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive

Protocol 2: Cell Cycle Analysis using Propidium Iodide Staining

This protocol allows for the determination of the percentage of cells in the G1, S, and G2/M phases of the cell cycle after SU11652 treatment.

Materials:

-

Cell line of interest (e.g., MV-4-11)

-

Complete cell culture medium

-

SU11652 (dissolved in DMSO)

-

Phosphate Buffered Saline (PBS)

-

70% Ethanol, ice-cold

-

RNase A solution (100 µg/mL)

-

Propidium Iodide (PI) staining solution (50 µg/mL)

-

Flow cytometer

Procedure:

-

Cell Seeding: Seed 1-2 x 10^6 cells in a 60 mm dish and allow them to adhere overnight.

-

SU11652 Treatment: Treat the cells with a range of SU11652 concentrations (e.g., 0, 10, 50, 100 nM) for 24 hours. Include a vehicle control (DMSO).

-

Cell Harvesting: Harvest the cells by trypsinization and collect them by centrifugation at 300 x g for 5 minutes.

-

Washing: Wash the cell pellet once with PBS.

-

Fixation: Resuspend the cell pellet in 1 mL of ice-cold PBS. While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate the cells on ice for at least 30 minutes or at -20°C overnight.

-

Rehydration and RNase Treatment: Centrifuge the fixed cells at 500 x g for 5 minutes. Discard the ethanol and wash the pellet with PBS. Resuspend the cells in 500 µL of PBS containing 100 µg/mL RNase A and incubate at 37°C for 30 minutes.

-

PI Staining: Add 500 µL of PI staining solution (final concentration 50 µg/mL) and incubate for 15 minutes in the dark at room temperature.

-